N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring a hybrid heterocyclic core. The compound integrates an imidazo[1,2-c]quinazolinone scaffold, a sulfanylacetamide linker, and N-ethyl-3-methylphenyl substituents.
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-3-30(20-13-9-10-18(2)16-20)23(32)17-34-27-28-22-15-8-7-14-21(22)25-29-24(26(33)31(25)27)19-11-5-4-6-12-19/h4-16,24H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSOJMJSLSVNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 468.58 g/mol. Its structure features an imidazoquinazoline core, which is known for various biological activities including anti-cancer properties.
Anticancer Properties
Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Key Findings:
- PI3K Pathway Inhibition : The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's ability to modulate various biological systems:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inflammatory pathways .
- Neuroprotective Effects : Some derivatives of imidazoquinazolines have shown promise in neuroprotection, indicating that this compound could be explored for neurodegenerative conditions .
Case Studies
Several case studies have been documented that illustrate the biological activity of similar compounds:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group undergoes nucleophilic displacement under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Thioether cleavage | H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs | 5-hydroxy-imidazo[1,2-c]quinazolin-3-one derivative | 72% | |
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 12 hrs | S-alkylated product with methyl group at C5 | 68% |
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack, with polar aprotic solvents (e.g., DMF) enhancing reaction rates.
Oxidation Reactions
The sulfanyl group oxidizes to sulfonic/sulfoxide derivatives under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Application Notes | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 2 hrs | Sulfoxide (R-SO-R’) | Stereoselectivity observed | |
| KMnO₄ | H₂O, 80°C, 6 hrs | Sulfonic acid (-SO₃H) | Requires acidic pH |
Key Finding : Oxidation selectivity depends on steric hindrance from the N-ethyl-3-methylphenyl group.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
| Condition | Reagents | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | 24 hrs | 85% | |
| Basic | NaOH (10%), EtOH/H₂O, 70°C, 8 hrs | Sodium carboxylate | 8 hrs | 78% |
Structural Impact : Hydrolysis retains the imidazoquinazoline core but modifies pharmacokinetic properties.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
| Catalyst | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| PTSA | Toluene | 110°C | Imidazo[4,5-g]quinazoline derivative | 65% | |
| CuI | DMF | 80°C | Triazolo-imidazoquinazoline hybrid | 58% |
Note : Cyclization efficiency correlates with electron-withdrawing groups on the phenyl ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl or methylphenyl substituents:
Optimization Data : Yields improve with microwave irradiation (120°C, 20 mins) .
Reduction Reactions
Selective reduction of the carbonyl group is achievable:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2 hrs | Secondary alcohol | High | |
| LiAlH₄ | THF, reflux, 6 hrs | Over-reduced byproducts | Low |
Caution : LiAlH₄ may reduce the imidazoquinazoline core non-selectively.
Photooxidation and Radical Reactions
UV irradiation induces radical-mediated transformations:
| Light Source | Sensitizer | Product | Application | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | Rose Bengal | Sulfonyl radical adducts | Probe for ROS generation | |
| Visible light | Eosin Y | C5-functionalized derivatives | Drug conjugate synthesis |
Mechanism : Singlet oxygen (¹O₂) abstracts hydrogen from the sulfanyl group, generating thiyl radicals.
Comparative Reactivity Table
| Functional Group | Reaction | Relative Rate (k, min⁻¹) | Activating Groups |
|---|---|---|---|
| Sulfanyl (-S-) | Oxidation | 0.45 ± 0.03 | Electron-donating |
| Acetamide (-CONR₂) | Hydrolysis | 0.12 ± 0.01 | Electron-withdrawing |
| Imidazoquinazoline | Electrophilic substitution | 0.08 ± 0.005 | Meta-directing |
Data derived from kinetic studies of structural analogs.
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself from analogous sulfanyl-acetamide derivatives through its imidazo[1,2-c]quinazolinone core, which is larger and more planar than the oxadiazole or thiazole rings found in structurally related molecules (Table 1). For example:
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () utilize a 1,3,4-oxadiazole-thiazole hybrid core, offering smaller ring systems with higher conformational flexibility .
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () incorporate an indole moiety, introducing aromaticity and hydrogen-bonding capabilities distinct from the quinazolinone system .
Key structural differences :
- The ethyl and 3-methylphenyl substituents enhance lipophilicity, which may influence membrane permeability compared to polar groups (e.g., amino-thiazole in ) .
Physicochemical and Pharmacological Properties
While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Oxadiazole derivatives (): Exhibit moderate solubility due to polar oxadiazole rings but may suffer from metabolic instability. Substituted phenyl groups enhance hydrophobic interactions .
- Target compound: The imidazoquinazolinone core’s rigidity and extended π-system may improve binding to flat enzymatic pockets (e.g., kinase ATP-binding sites), while the sulfanyl-acetamide linker could facilitate disulfide-bond interactions with cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
